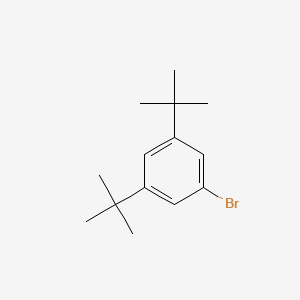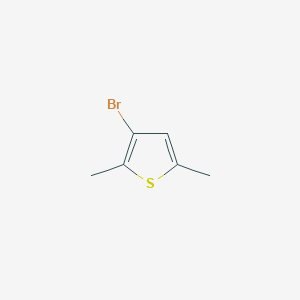
N-(4-aminophenyl)-4-tert-butylbenzamide
Overview
Description
N-(4-aminophenyl)-4-tert-butylbenzamide: is an organic compound that features an amide functional group It is characterized by the presence of a 4-aminophenyl group and a 4-tert-butylbenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Aminolysis of 4-tert-butylbenzoyl chloride: One common method involves the reaction of 4-tert-butylbenzoyl chloride with 4-aminophenylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Direct Amidation: Another method involves the direct amidation of 4-tert-butylbenzoic acid with 4-aminophenylamine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst.
Industrial Production Methods: Industrial production methods for N-(4-aminophenyl)-4-tert-butylbenzamide are similar to laboratory-scale methods but are optimized for larger scale and higher efficiency. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-aminophenyl)-4-tert-butylbenzamide can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The aromatic rings in this compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic derivatives.
Scientific Research Applications
Chemistry:
Catalysis: N-(4-aminophenyl)-4-tert-butylbenzamide can be used as a ligand in coordination chemistry and catalysis.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties such as thermal stability and mechanical strength.
Biology and Medicine:
Drug Development: The compound can serve as a scaffold for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Probes: It can be used in the design of probes for studying biological processes at the molecular level.
Industry:
Dye and Pigment Production: this compound can be used in the synthesis of dyes and pigments due to its aromatic structure.
Polymer Additives: It can be used as an additive in polymers to enhance their properties.
Mechanism of Action
The mechanism by which N-(4-aminophenyl)-4-tert-butylbenzamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the amide group allows for hydrogen bonding interactions, which can be crucial for binding affinity and specificity.
Comparison with Similar Compounds
N-(4-aminophenyl)benzamide: Lacks the tert-butyl group, which may affect its solubility and binding properties.
4-tert-butyl-N-(4-nitrophenyl)benzamide:
N-(4-aminophenyl)-4-methylbenzamide: Similar structure but with a methyl group instead of a tert-butyl group, affecting its steric and electronic properties.
Uniqueness: N-(4-aminophenyl)-4-tert-butylbenzamide is unique due to the presence of both the 4-aminophenyl and 4-tert-butylbenzamide groups. This combination imparts specific steric and electronic properties that can influence its reactivity, binding affinity, and overall chemical behavior. The tert-butyl group provides steric hindrance, which can affect the compound’s interactions with other molecules, while the amino group offers sites for hydrogen bonding and other interactions.
Properties
IUPAC Name |
N-(4-aminophenyl)-4-tert-butylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-17(2,3)13-6-4-12(5-7-13)16(20)19-15-10-8-14(18)9-11-15/h4-11H,18H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKLQORCYTWUFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352214 | |
| Record name | N-(4-aminophenyl)-4-tert-butylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129488-55-7 | |
| Record name | N-(4-aminophenyl)-4-tert-butylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-7-ethyl-5-oxochromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B1269905.png)










